molecular formula C33H66O4 B12579603 2,3-Dihydroxypropyl triacontanoate CAS No. 307306-48-5

2,3-Dihydroxypropyl triacontanoate

Cat. No.: B12579603
CAS No.: 307306-48-5
M. Wt: 526.9 g/mol
InChI Key: MLGMWWAJQYZVDD-UHFFFAOYSA-N
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Description

2,3-Dihydroxypropyl triacontanoate is a monoglyceride composed of a triacontanoic acid (a saturated 30-carbon fatty acid) esterified to the 2,3-dihydroxypropyl moiety (glycerol backbone). This compound is identified as a constituent of the lipophilic extractives in wheat straw, where it exists as part of a homologous series of monoglycerides ranging from C14 (tetradecanoate) to C30 (triacontanoate) . Its structure confers hydrophobic properties, typical of wax esters, which play roles in plant cuticle formation and water retention. Notably, it is characterized by a high even-over-odd carbon chain preference in wheat straw, suggesting biosynthetic selectivity for even-numbered fatty acids .

Properties

CAS No.

307306-48-5

Molecular Formula

C33H66O4

Molecular Weight

526.9 g/mol

IUPAC Name

2,3-dihydroxypropyl triacontanoate

InChI

InChI=1S/C33H66O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-33(36)37-31-32(35)30-34/h32,34-35H,2-31H2,1H3

InChI Key

MLGMWWAJQYZVDD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)OCC(CO)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydroxypropyl triacontanoate typically involves the esterification of triacontanoic acid with 2,3-dihydroxypropyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of 2,3-Dihydroxypropyl triacontanoate may involve continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of immobilized catalysts can also enhance the reaction efficiency and allow for easier separation of the product.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydroxypropyl triacontanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The ester group can be reduced to form alcohols.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of new ester derivatives or amides.

Scientific Research Applications

2,3-Dihydroxypropyl triacontanoate has several applications in scientific research:

    Chemistry: Used as a model compound for studying esterification and hydrolysis reactions.

    Biology: Investigated for its potential role in lipid metabolism and as a component of biological membranes.

    Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.

    Industry: Utilized in the formulation of cosmetics and personal care products for its emollient properties.

Mechanism of Action

The mechanism of action of 2,3-Dihydroxypropyl triacontanoate involves its interaction with lipid bilayers and enzymes involved in lipid metabolism. The compound can integrate into cell membranes, affecting their fluidity and permeability. Additionally, it may serve as a substrate for lipases, leading to the release of fatty acids and glycerol derivatives that can participate in various metabolic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and functional differences between 2,3-dihydroxypropyl triacontanoate and analogous compounds:

Compound Name Fatty Acid Chain Hydroxyl Positions Source Key Characteristics
2,3-Dihydroxypropyl triacontanoate C30 (saturated) 2,3 Wheat straw Predominant even-chain ester; structural role in plant waxes
2,3-Dihydroxypropyl elaidate C18:1 (trans-unsaturated) 2,3 Fungus Y13 (endophyte) Unsaturated trans-configuration; potential antimicrobial activity
Heptatriacontanoic acid 2,3-dihydroxypropyl ester C37 (saturated) 2,3 Alpinia nigra (Zingiberaceae) Long-chain ester; first isolation from ginger family; possible ecological adaptations
Pentatriacontanoic acid 1,3-dihydroxypropyl ester C35 (saturated) 1,3 Alpinia nigra (Zingiberaceae) Alternative hydroxyl positioning; distinct molecular interactions
2,3-Dihydroxypropyl tetradecanoate C14 (saturated) 2,3 Wheat straw Shorter chain; lower melting point; higher solubility

Key Comparison Points

Fatty Acid Chain Length and Saturation
  • Chain Length: Longer chains (e.g., C30, C35, C37) exhibit higher melting points and greater hydrophobicity, enhancing their role in waterproofing plant surfaces. For example, 2,3-dihydroxypropyl triacontanoate (C30) in wheat straw contributes to cuticular wax rigidity, while shorter analogs like 2,3-dihydroxypropyl tetradecanoate (C14) are more fluid . Odd-numbered chains (e.g., C35, C37) are rare in wheat straw but prevalent in Alpinia nigra, suggesting species-specific biosynthesis .
Hydroxyl Group Positioning
  • 2,3 vs. 1,3 Substitution: The 2,3-dihydroxypropyl configuration (common in wheat straw and fungal esters) allows for symmetric esterification, optimizing molecular packing in waxes. The 1,3-dihydroxypropyl isomer (e.g., pentatriacontanoic acid 1,3-dihydroxypropyl ester) may alter hydrogen-bonding patterns, affecting solubility and interaction with biological membranes .

Research Findings and Implications

  • Biosynthetic Pathways : The predominance of even-chain esters in wheat straw suggests enzymatic preference for acetyl-CoA elongation, whereas odd-chain esters in Alpinia nigra may involve alternative substrates .
  • Ecological Adaptations : Longer chains (C35–C37) in Alpinia nigra could enhance drought resistance, while unsaturated fungal esters may mediate host-microbe interactions .
  • Technical Applications : The thermal stability of C30–C37 esters supports their use in biodegradable plastics and surfactants .

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